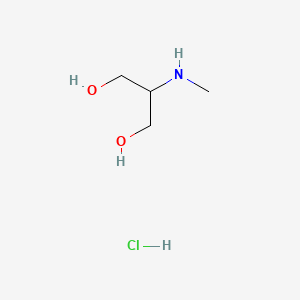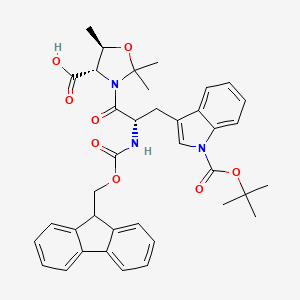
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide” is a chemical compound with potential for various scientific research areas due to its unique properties and versatile applications. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of related compounds has been discussed in various publications. For instance, the Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives by the one-pot reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate in diphenyl ether and catalyzed with triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex. It belongs to the class of compounds known as 4-hydroxy-2-quinolones, which display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Approaches : Various synthesis routes for derivatives of 2,3-dihydro[1,5]benzothiazepin-4(5H)-ones have been explored. For example, an alternative method for synthesizing 5-dimethylaminoethyl-2,3-dihydro[1,5]benzothiazepin-4(5H)ones and 4-dimethylaminopropoxy-(2H,5H)-[1,5]benzothiazepines was described (Letois, Lancelot, Saturnino, Robba, & Caprariis, 1993).
- Chemical Transformations : Research has focused on chemical transformations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, such as the preparation of sulfoxides and sulfones using different oxidizing agents (Levai, 1992).
Mass Spectrometry and Analytical Techniques
- Mass Spectral Fragmentation : Studies have been conducted on the mass spectrometric behavior of certain derivatives, revealing tendencies to eliminate specific molecular fragments under electron impact ionization (Xu, Jiao, Zuo, & Jin, 2000).
Medicinal Chemistry Applications
- Benzothiazepine Derivatives : The synthesis of 1,5-benzothiazepine derivatives and their potential in medicinal chemistry has been a significant area of research. These compounds often exhibit interesting biological activities (Szabo, Bernáth, Katocs, Fodor, & Sohár, 1987).
Novel Synthetic Procedures
- New Synthetic Methods : Research has also focused on developing new synthetic methods for producing benzothiazepin derivatives. For instance, a new procedure for the preparation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones promoted by samarium diiodide was reported (Zhong, Chen, & Zhang, 2002).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)16-10-17(19)18-12-5-3-4-6-15(12)24(16,20)21/h3-9,16H,10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALAWYGJYJBBGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2(=O)=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)
![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)




![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)



